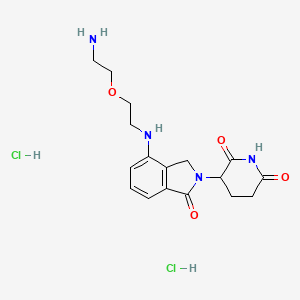

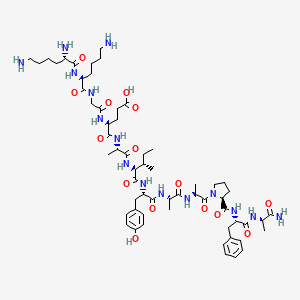

![molecular formula C26H25N7O3 B15137117 N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)

N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphoinositide 3-kinase is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. These enzymes are capable of phosphorylating the 3’ position hydroxyl group of the inositol ring of phosphatidylinositol. The pathway involving phosphoinositide 3-kinase, along with oncogene PIK3CA and tumor suppressor gene PTEN, is implicated in the sensitivity of cancer tumors to insulin and insulin-like growth factor 1, and in calorie restriction .

Vorbereitungsmethoden

Phosphoinositide 3-kinase inhibitors are synthesized through various methods. One approach involves the use of allosteric and orthosteric inhibitor combinations. Another method takes advantage of allosteric rescue mutations to guide drug discovery . Industrial production methods often involve the synthesis of specific inhibitors targeting the catalytic subunit of phosphoinositide 3-kinase, such as the p110α subunit encoded by the PIK3CA gene .

Analyse Chemischer Reaktionen

Phosphoinositide 3-kinase undergoes several types of chemical reactions, including phosphorylation. The enzyme catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate into phosphatidylinositol (3,4,5)-trisphosphate in vivo. In vitro, it can also convert phosphatidylinositol into phosphatidylinositol 3-phosphate and phosphatidylinositol 4-phosphate into phosphatidylinositol (3,4)-bisphosphate . Common reagents used in these reactions include adenosine triphosphate and various lipid substrates. The major products formed from these reactions are phosphorylated lipids that act as second messengers in cellular signaling pathways .

Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-kinase plays a crucial role in various scientific research applications, particularly in cancer research. The phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway is one of the most important intracellular pathways regulating cell growth, motility, survival, metabolism, and angiogenesis . Inhibition of this pathway has shown effectiveness in treating several types of cancer, including breast cancer, colorectal cancer, and hematologic malignancies . Phosphoinositide 3-kinase inhibitors are also being explored for their potential in managing aging-related diseases and neurodegenerative conditions .

Wirkmechanismus

Phosphoinositide 3-kinase exerts its effects by phosphorylating the 3’ position hydroxyl group of the inositol ring in membrane phospholipids. This phosphorylation event generates second messengers that activate downstream signaling pathways, such as the AKT/mammalian target of rapamycin pathway . The enzyme is activated by G protein-coupled receptors and tyrosine kinase receptors, leading to the recruitment of phosphoinositide 3-kinase to the plasma membrane where it interacts with its lipid substrates . The molecular targets of phosphoinositide 3-kinase include various proteins involved in cell growth, survival, and metabolism .

Vergleich Mit ähnlichen Verbindungen

Phosphoinositide 3-kinase is part of a larger family of lipid kinases that includes other classes such as class II and class III phosphoinositide 3-kinases. Class I phosphoinositide 3-kinases, which include phosphoinositide 3-kinase, primarily function in signaling by responding to cell surface receptor stimulation, while class II and III are more involved in membrane transport . Similar compounds include dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors, which target both enzymes in the pathway and have shown promise in cancer treatment . Other related compounds include isoform-specific inhibitors that selectively target different isoforms of phosphoinositide 3-kinase, such as phosphoinositide 3-kinase delta and phosphoinositide 3-kinase gamma .

Eigenschaften

Molekularformel |

C26H25N7O3 |

|---|---|

Molekulargewicht |

483.5 g/mol |

IUPAC-Name |

N-[4-[[4-(4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-yl)phenyl]carbamoylamino]phenyl]acetamide |

InChI |

InChI=1S/C26H25N7O3/c1-17(34)28-19-8-10-21(11-9-19)30-26(35)29-20-6-4-18(5-7-20)24-31-22-3-2-12-27-23(22)25(32-24)33-13-15-36-16-14-33/h2-12H,13-16H2,1H3,(H,28,34)(H2,29,30,35) |

InChI-Schlüssel |

KKPAKKOQIQMQRC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=C(C(=N3)N5CCOCC5)N=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

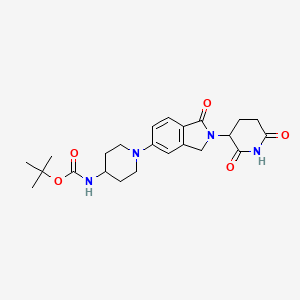

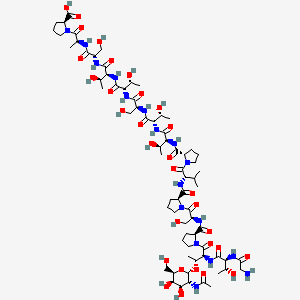

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

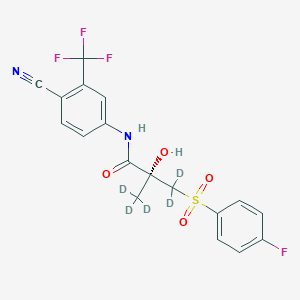

![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)

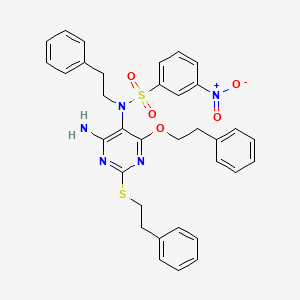

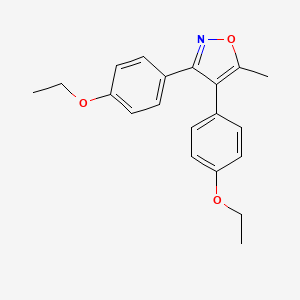

![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)

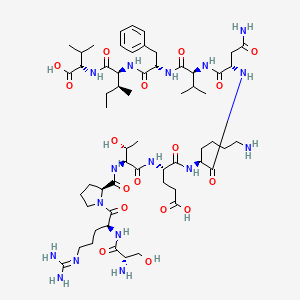

![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)

![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)

![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)